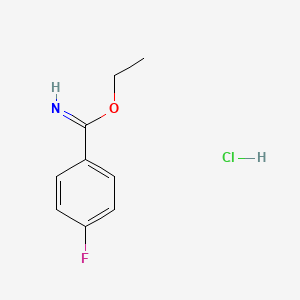
Ethyl 4-fluorobenzimidate hydrochloride
概要
説明
Ethyl 4-fluorobenzimidate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 g/mol . It is used in various scientific experiments.
Synthesis Analysis
The synthesis of Ethyl 4-fluorobenzimidate hydrochloride involves several steps . The ethyl imidate hydrochloride is dissolved in ethanol and placed in a round-bottomed flask equipped with a magnetic stir bar . After sealing the flask with a rubber septum, ammonia in methanol is added to the reaction mixture using a syringe . The reaction mixture is stirred at room temperature for 24 hours . After evaporation in vacuo, the crude product is purified by flash column chromatography over silica gel to afford the amidine hydrochloride .Molecular Structure Analysis
The molecular structure of Ethyl 4-fluorobenzimidate hydrochloride is represented by the formula C9H11ClFNO . Unfortunately, I don’t have the capability to provide a visual representation of the molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 4-fluorobenzimidate hydrochloride have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
Ethyl 4-fluorobenzimidate hydrochloride has a molecular weight of 203.64 g/mol . It has a melting point of 129-130 °C .科学的研究の応用
Antituberculosis Activity
Ethyl 4-fluorobenzimidate hydrochloride derivatives have been investigated for their potential in treating tuberculosis. A study demonstrated that certain derivatives exhibited significant inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, indicating their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Antitumor Activity
Research has also explored the antitumor applications of compounds related to Ethyl 4-fluorobenzimidate hydrochloride. Amino acid ester derivatives containing 5-fluorouracil were synthesized and showed promising inhibitory effects against specific types of cancer, such as leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).
Synthesis of Oxadiazoles
Ethyl 4-fluorobenzimidate hydrochloride is used in the synthesis of various chemical compounds. One study detailed the synthesis of N-protected ethyl aminocarboxylate-acylhydrazones and their subsequent cyclization to 1.3.4-oxadiazoles, which are significant in various chemical applications (Kraft et al., 1971).
Antibacterial, Antiurease, and Antioxidant Activities
Ethyl N′-furan-2-carbonylbenzohydrazonate, synthesized from Ethyl benzimidate hydrochloride, showed effective antiurease and antioxidant activities. This indicates its potential for use in treatments requiring these specific activities (Sokmen et al., 2014).
Synthesis of Radiopaque Compounds
Ethyl 4-fluorobenzimidate hydrochloride derivatives have been utilized in the synthesis of radiopaque compounds, which are important in medical imaging. These compounds exhibit anesthetic, hypnotic, and analgesic effects and are used in diagnostic procedures (Mittelstaedt & Jenkins, 1950).
Safety And Hazards
特性
IUPAC Name |
ethyl 4-fluorobenzenecarboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAKNXFKFZGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484058 | |
| Record name | 4-Fluorobenzimidic acid ethyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluorobenzimidate hydrochloride | |
CAS RN |
4278-01-7 | |
| Record name | 4-Fluorobenzimidic acid ethyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-benzimidic acid ethyl ester; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


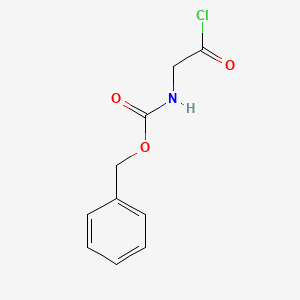





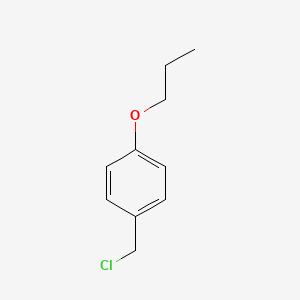

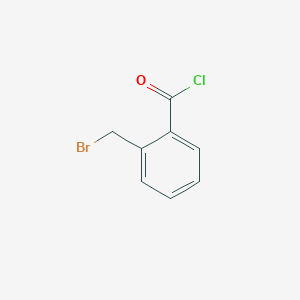


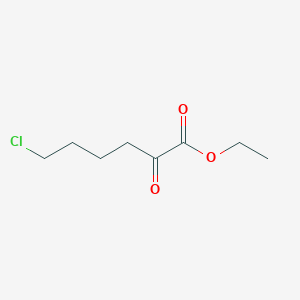
![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)